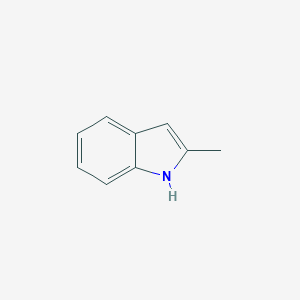

2-Méthylindole

Vue d'ensemble

Description

It is a mildly toxic and slightly flammable compound that occurs as a white solid, which turns brown over time . This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . 2-Methylindole is used as an intermediate for synthesizing dyes, pigments, optical brighteners, and pharmaceuticals .

Applications De Recherche Scientifique

2-Methylindole has a wide range of scientific research applications:

Mécanisme D'action

Safety and Hazards

2-Methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Methylindole is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It plays a significant role in biochemical reactions by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .

Cellular Effects

2-Methylindole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response . They show various biologically vital properties and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Molecular Mechanism

The molecular mechanism of 2-Methylindole involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process is almost universally involved in indole syntheses .

Temporal Effects in Laboratory Settings

The transformation of 2-Methylindole in laboratory settings is characterized by well-known steps through oxindole, isatin, and anthranilic acid . No further transformation of the hydroxylated methyl analogues was observed within 162 days of incubation .

Metabolic Pathways

2-Methylindole is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . This process involves various enzymes and cofactors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylindole can be synthesized from 2-Acetamidotoluene. The process involves adding 2-Acetamidotoluene to a mixture of anhydrous ether and sodium amide, heating the mixture to 240-260°C under the protection of nitrogen flow, and maintaining the temperature for 10 minutes. A large amount of gas is generated during the reaction, which ends when the gas stops escaping. The mixture is then cooled to obtain 2-Methylindole .

Industrial Production Methods: Industrial production methods for 2-Methylindole typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 2-Methylindole can be catalyzed by horseradish peroxidase .

Common Reagents and Conditions:

Oxidation: Catalyzed by horseradish peroxidase.

Reduction: Radical reduction methods can be used.

Substitution: Various electrophilic substitution reactions can occur due to the presence of the indole nucleus.

Major Products:

Oxidation: Produces oxidized derivatives of 2-Methylindole.

Reduction: Produces reduced forms of 2-Methylindole.

Substitution: Produces substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Indole: The parent compound of 2-Methylindole, widely studied for its biological and chemical properties.

1-Methylindole: Another derivative of indole with a methyl group at a different position.

5-Methylindole: A derivative with a methyl group at the fifth position.

7-Methylindole: A derivative with a methyl group at the seventh position.

Skatole (3-Methylindole): A derivative with a methyl group at the third position.

Uniqueness of 2-Methylindole: 2-Methylindole is unique due to its specific substitution pattern, which influences its reactivity and applications. Its position-specific methyl group allows for distinct chemical behavior compared to other methylindole derivatives .

Propriétés

IUPAC Name |

2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNHHSOHWZKFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059117 | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00603 [mmHg] | |

| Record name | 2-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10918 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-20-5 | |

| Record name | 2-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7CN58827I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

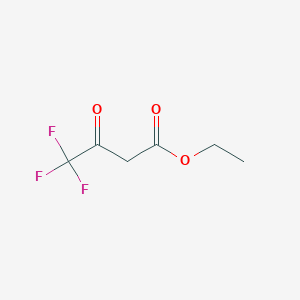

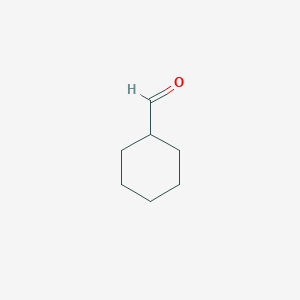

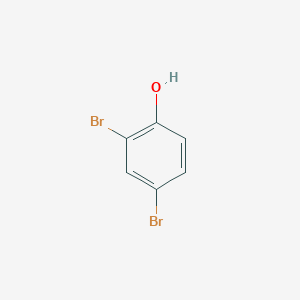

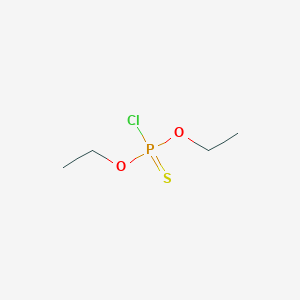

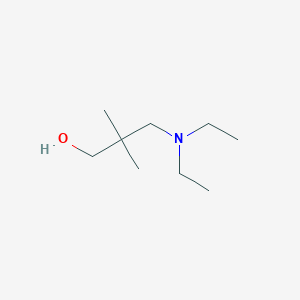

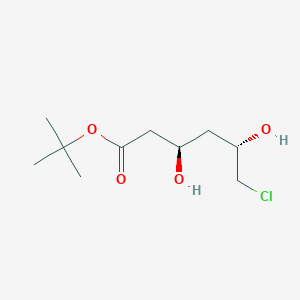

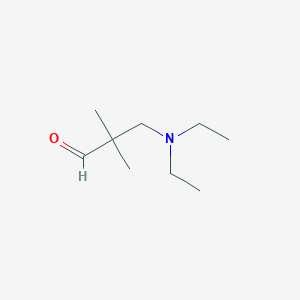

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylindole?

A1: 2-Methylindole has a molecular formula of C9H9N and a molecular weight of 131.17 g/mol.

Q2: What spectroscopic data is available for 2-methylindole?

A2: Numerous studies utilize techniques like 1H NMR, 13C NMR, IR, and MS to characterize 2-methylindole and its derivatives. [] These techniques provide insights into the compound's structure, bonding, and functional groups.

Q3: Can 2-methylindole be synthesized using zeolite catalysts?

A3: Yes, research indicates that zinc chloride supported on MCM-41 zeolite exhibits high catalytic activity in synthesizing 2-methylindole via Fischer's method using phenylhydrazine and acetone. [] Notably, this catalyst displays good reusability, retaining significant activity even after multiple reaction cycles.

Q4: What is the role of 2-methylindole in Liquid Organic Hydrogen Carrier (LOHC) systems?

A4: 2-Methylindole, alongside 2-methylindoline and 2-methyloctahydroindole, forms a promising LOHC system for renewable energy storage. [, ] The dehydrogenation of 2-methyloctahydroindole, proceeding through 2-methylindoline and 2-methylindole intermediates on a platinum catalyst, facilitates hydrogen release.

Q5: How does the choice of solvent affect the autoxidation of 2-methylindole derivatives?

A5: The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids, like propionic acid and acetic acid, leads to the selective oxidation of the 2-methyl group, forming 3-alkyl-2-formylindoles. [] The use of specific carboxylic acids as solvents is crucial for this selective oxidation process.

Q6: How does the potential energy surface of 2-methylindole-3-acetic acid (2-Me-IAA) compare to that of unsubstituted indole-3-acetic acid (IAA)?

A6: Computational studies using RHF/6-31G and RHF/6-31++G* basis sets reveal significant differences in the potential energy surfaces of 2-Me-IAA and IAA. [] The PES of 2-Me-IAA contains only three syn-oriented COOH conformers, contrasting with the broader conformational landscape observed for IAA and its derivatives.

Q7: How does the presence of a 2-methyl group influence the biological activity of indole-3-acetic acid?

A7: The introduction of a 2-methyl group in indole-3-acetic acid markedly reduces its auxin activity. [] This structural modification also weakens the binding affinity of the molecule to auxin-binding protein 1 (ABP1), underscoring the impact of substituents on biological activity.

Q8: Can the length and position of a linker in bis-indole derivatives affect their inhibition of human nonpancreatic secretory phospholipase A2 (hnps PLA2)?

A8: Yes, studies on a series of novel bis-indole compounds, specifically 1,ω-bis(((3-acetamino-5-methoxy-2-methylindole)-2-methylene)phenoxy)alkane, demonstrate that the linker length and position influence both the inhibition of hnps PLA2 and the enzyme's dimerization. []

Q9: Does the presence of 2-methylindole impact the thermal oxidation stability of jet fuels?

A9: Yes, research suggests that 2-methylindole can significantly contribute to deposit formation in jet fuels, particularly at temperatures around 270-280 °C. [] This finding highlights the importance of considering the presence of such compounds in fuel stability studies.

Q10: Do indole derivatives, including 2-methylindole, exhibit anti-inflammatory activity?

A10: Several indole derivatives, including those with a 2-methyl substituent, have demonstrated anti-inflammatory properties. [, , ] For instance, glycerides of indomethacin, a 2-methylindole derivative, show significant anti-inflammatory activity in rat models.

Q11: Can indole derivatives interfere with quorum sensing and virulence in bacteria?

A11: Research indicates that various indole derivatives, including 2-methylindole and its derivatives, can disrupt quorum sensing in Serratia marcescens, leading to the suppression of prodigiosin production, biofilm formation, and motility. [] This interference with quorum sensing also impacts the production of virulence factors like proteases and lipases.

Q12: Are there bacteria capable of degrading 2-methylindole?

A13: Yes, a novel bacterial strain, MPKc, isolated from sediment, exhibits the ability to degrade 2-methylindole under aerobic conditions. [] This bacterium utilizes 2-methylindole as its sole carbon and energy source, highlighting a potential bioremediation strategy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cycloheptene](/img/structure/B41351.png)